4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole is a member of 1,3-oxazoles.
Scientific Research Applications
Template for Synthesis of Functionalized Oxazoles
Oxazoles, including compounds structurally related to 4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole, serve as versatile templates for synthesizing a wide array of functionalized oxazoles. These compounds are synthesized via nucleophilic ring-opening followed by cyclization processes, demonstrating their utility in organic synthesis and potential in medicinal chemistry (Misra & Ila, 2010).
Novel Antioxidant Derivatives
Oxazole derivatives, including those with sulfonyl groups, have been evaluated for their antioxidant properties. For example, certain oxazole-5(4H)-one derivatives have shown significant antioxidant activity, highlighting the potential of sulfonyl-substituted oxazoles in developing new antioxidant agents (Kuş et al., 2017).
Antimicrobial and Antitumor Activities
Compounds with benzenesulfonyl and related heterocyclic structures have demonstrated notable antimicrobial and antitumor activities. These findings suggest that 4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole could potentially be investigated for similar biological activities, contributing to the development of new therapeutic agents (Sławiński & Brzozowski, 2006).
Potential in Light Harvesting and Enzyme Inhibition
Some aromatic sulfonyl-substituted benzoxazole compounds have been explored for their light-harvesting efficiencies and potential roles as enzyme inhibitors. These studies indicate the broader application of sulfonyl-substituted compounds in fields such as photovoltaics and enzymology, which could extend to compounds like 4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole (Mary et al., 2019).
Synthesis and Structural Studies
Research on the synthesis and structural characterization of related oxazole and triazole compounds provides foundational knowledge for understanding the chemical behavior and potential applications of 4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole. These studies contribute to the broader field of heterocyclic chemistry and its application in developing novel compounds with potential scientific and therapeutic uses (Saleem et al., 2013).
properties
Product Name |
4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole |
---|---|
Molecular Formula |
C17H15NO3S2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-5-ethylsulfanyl-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C17H15NO3S2/c1-2-22-17-16(23(19,20)14-11-7-4-8-12-14)18-15(21-17)13-9-5-3-6-10-13/h3-12H,2H2,1H3 |
InChI Key |
OLQJVXFSFSZYOU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.